molecular formula C20H14ClF2N3O B10798156 3-(4-Chlorophenyl)-5-[2-(3,4-difluorophenyl)ethoxy]imidazo[1,5-a]pyrazine

3-(4-Chlorophenyl)-5-[2-(3,4-difluorophenyl)ethoxy]imidazo[1,5-a]pyrazine

Cat. No.: B10798156
M. Wt: 385.8 g/mol
InChI Key: JHORUMGXLQTHAD-UHFFFAOYSA-N
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Description

OSM-S-274: is a compound belonging to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. The aminothienopyrimidine series, including OSM-S-274, has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-274 involves the construction of the thienopyrimidine scaffold. One of the key steps in the synthesis is the lithiation/halogenation of a chlorinated thienopyrimidone, which introduces the desired functionality while maintaining workable yields. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods: While specific industrial production methods for OSM-S-274 are not detailed, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: OSM-S-274 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired analog.

Major Products: The major products formed from these reactions include various analogs of OSM-S-274, each with potentially different biological activities and properties.

Scientific Research Applications

OSM-S-274 has been primarily explored for its antimalarial properties. It has shown potent activity against Plasmodium falciparum cultures, making it a promising candidate for further development as an antimalarial drug. Additionally, the compound’s structure allows for the exploration of various analogs, which can be tested for activity against other diseases or conditions .

Mechanism of Action

The mechanism of action of OSM-S-274 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite. The compound acts as a pro-inhibitor, and its inhibition occurs via enzyme-mediated production of an Asn-OSM-S-274 adduct. Human asparaginyl-tRNA synthetase is much less susceptible to this reaction hijacking mechanism, providing a level of selectivity for the parasite .

Comparison with Similar Compounds

    OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial activity.

    TCMDC-135294: A structurally related compound from the same series.

Uniqueness: OSM-S-274 is unique due to its specific substitution pattern on the thienopyrimidine scaffold, which contributes to its potent activity against Plasmodium falciparum. The compound’s ability to selectively inhibit PfAsnRS while having low toxicity to mammalian cells further highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C20H14ClF2N3O

Molecular Weight

385.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[2-(3,4-difluorophenyl)ethoxy]imidazo[1,5-a]pyrazine

InChI

InChI=1S/C20H14ClF2N3O/c21-15-4-2-14(3-5-15)20-25-11-16-10-24-12-19(26(16)20)27-8-7-13-1-6-17(22)18(23)9-13/h1-6,9-12H,7-8H2

InChI Key

JHORUMGXLQTHAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C3N2C(=CN=C3)OCCC4=CC(=C(C=C4)F)F)Cl

Origin of Product

United States

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